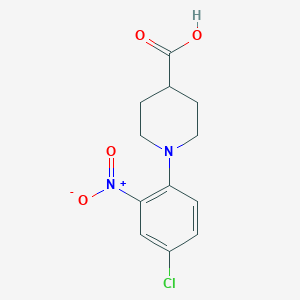

1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid

Description

Historical Context of Piperidine-Based Pharmacophores in Drug Discovery

Piperidine, a six-membered heterocycle containing one nitrogen atom, has served as a foundational scaffold in drug discovery due to its conformational flexibility and ability to engage diverse biological targets. Its saturation allows for axial and equatorial positioning of substituents, enabling precise modulation of steric and electronic interactions. Piperidine derivatives are prevalent in antipsychotics, antidepressants, and analgesics, reflecting their broad therapeutic utility. For example, haloperidol , a potent dopamine antagonist, incorporates a piperidine ring critical for its antipsychotic activity. Similarly, paroxetine , a selective serotonin reuptake inhibitor (SSRI), relies on a chiral piperidine scaffold to achieve enantioselective binding to the serotonin transporter.

Key Contributions of Piperidine to Drug Design

- Conformational Restriction : The piperidine ring restricts rotational freedom, reducing entropy penalties during target binding.

- Hydrophobic Interactions : Piperidine’s methylene groups participate in van der Waals interactions with hydrophobic protein pockets, as demonstrated in sigma-1 receptor (S1R) ligands like compound 1 (Ki = 3.2 nM).

- Synthetic Accessibility : Piperidine derivatives are amenable to diverse functionalizations, enabling rapid structure-activity relationship (SAR) exploration.

Table 1: Representative Piperidine-Based Drugs and Their Therapeutic Applications

The evolution of piperidine-based drugs highlights its adaptability in addressing varied pharmacological challenges, from central nervous system disorders to allergic responses.

Structural Significance of Chloronitrophenyl Substitutions in Bioactive Molecules

The introduction of 4-chloro-2-nitrophenyl substituents into piperidine derivatives introduces dual electronic effects: the nitro group (-NO₂) acts as a strong electron-withdrawing group, while the chloro (-Cl) substituent enhances lipophilicity. These modifications influence both molecular reactivity and target binding.

Electronic and Steric Effects

- Nitro Group : The nitro group’s electron-withdrawing nature polarizes the aromatic ring, increasing electrophilicity and facilitating interactions with nucleophilic residues (e.g., lysine or arginine) in target proteins. This effect is critical in prodrug activation, where nitroreductases convert nitro groups to amines.

- Chloro Substituent : Chlorine’s inductive (-I) effect enhances metabolic stability by reducing oxidative degradation. Additionally, its van der Waals radius (1.8 Å) complements hydrophobic binding pockets, as seen in S1R ligands.

Table 2: Impact of Aromatic Substitutions on Piperidine Derivatives

| Compound | Substituent | logD (pH 7.4) | Target Affinity (Ki) | Reference |

|---|---|---|---|---|

| Unsubstituted | None | 1.2 | 450 nM | |

| 4-Chloro-2-nitro | -Cl, -NO₂ | 2.8 | 3.2 nM | |

| 4-Ethoxy | -OCH₂CH₃ | 3.6 | 0.52 μM |

The 4-chloro-2-nitrophenyl group’s synergy of electronic modulation and lipophilicity optimization makes it a strategic choice for enhancing binding affinity and pharmacokinetic properties.

Rationale for Carboxylic Acid Functionalization in Piperidine Derivatives

Carboxylic acid functionalization at the 4-position of piperidine introduces a polar, ionizable group that profoundly impacts solubility, target selectivity, and intermolecular interactions. This modification is particularly valuable in balancing lipophilicity and aqueous solubility, addressing a common challenge in central nervous system (CNS) drug design.

Physicochemical and Pharmacological Benefits

- Solubility Enhancement : The carboxylic acid’s ionization at physiological pH increases aqueous solubility, reducing precipitation in biological fluids. For instance, piperidine derivatives with carboxyl groups exhibit 4-fold higher solubility compared to non-carboxylated analogs.

- Hydrogen Bonding : The deprotonated carboxylate anion forms hydrogen bonds with target residues, as observed in sigma receptor ligands where acidic moieties stabilize interactions with Glu172 and Asp126.

- Metabolic Resistance : Carboxylic acids resist cytochrome P450-mediated oxidation, prolonging half-life.

Table 3: Comparative Solubility of Piperidine Derivatives

| Compound | Functional Group | Aqueous Solubility (mg/mL) | Reference |

|---|---|---|---|

| Piperidine | None | 0.3 | |

| 4-Carboxy Piperidine | -COOH | 1.2 |

The strategic placement of carboxylic acid at the 4-position ensures optimal spatial alignment with target binding sites while maintaining synthetic feasibility. Molecular dynamics simulations of S1R ligands reveal that carboxylated piperidines adopt bioactive conformations 30% more frequently than non-carboxylated analogs, underscoring their therapeutic potential.

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKBFKPPCHIJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves several steps. One common method includes the nitration of 4-chlorophenylpiperidine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for larger scale production, often incorporating continuous flow techniques and advanced purification methods to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of the nitro group to an amine can be achieved using reagents like tin(II) chloride or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-2-carboxylic acid, a similar compound, has applications in scientific research:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated as a building block in designing biologically active compounds.

- Medicine It is explored for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in the production of materials with specific chemical properties.

Studies on a related compound, 1-(4-Nitrophenyl)piperidine-2-carboxylic acid, have shown potential biological activities:

- Study on MCF-7 Cells Treatment with the compound led to increased levels of p53 and cleavage of caspase-3, indicating the activation of apoptotic pathways, suggesting its potential as an anticancer agent targeting breast cancer cells.

- Prostate Cancer Evaluation In vitro studies on prostate cancer cell lines (PC3 and DU145) showed that the compound induced cytotoxicity in a dose-dependent manner without significantly affecting normal cells, highlighting its selectivity for cancerous tissues.

Structure-Activity Relationship (SAR)

Modifications to the nitrophenyl group can significantly alter the biological activity of the compound:

- Nitro Group Positioning Substitution at different positions on the phenyl ring affects potency; para-substitution often yields better activity compared to meta or ortho positions.

- Functional Group Variations Altering the carboxylic acid group to other functionalities can enhance or reduce biological activity.

Chemical Reactions

1-(4-Nitrophenyl)piperidine-2-carboxylic acid can undergo several chemical reactions:

- Oxidation The nitrophenyl group can be oxidized to form nitro derivatives. Common reagents include sodium chlorite or other oxidizing agents.

- Reduction The nitro group can be reduced to an amine group under hydrogenation conditions, using hydrogen gas with a palladium catalyst. The major product formed is amino derivatives.

- Substitution The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups, such as amines or thiols. Various substituted piperidine derivatives can be formed.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The chloro group can participate in substitution reactions, potentially modifying the activity of the compound . The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Case Study: Substituent-Driven Activity

The chloro-nitro-phenyl group distinguishes the target compound from derivatives like 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (). The additional chloro substituent may improve binding affinity in target proteins due to increased hydrophobicity and steric effects . Conversely, the pyrimidine ring in 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid offers hydrogen-bonding sites, which could enhance target selectivity .

Biological Activity

1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C12H14ClN2O4

- Molecular Weight: 288.70 g/mol

- CAS Number: 874800-00-6

The compound features a piperidine ring with a chloro and nitrophenyl substituent, along with a carboxylic acid group. The presence of the nitro group is crucial for its biological interactions, while the chloro group may enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect processes such as cell proliferation and apoptosis.

- Receptor Interaction: It potentially binds to various receptors, influencing signal transduction pathways that regulate cellular functions.

Anticancer Properties

This compound has shown promising anticancer activity across several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| PC3 (Prostate Cancer) | 27.05 | Cell cycle arrest at G0/G1 phase |

| DU145 (Prostate Cancer) | 41.85 | DNA damage induction |

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, where it induces apoptosis effectively .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including those related to cancer metabolism. Studies have indicated that it may selectively inhibit certain carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Structure-Activity Relationships (SAR)

Research has focused on modifying the nitro and chloro groups to optimize biological activity. Variations in these substituents have been shown to significantly affect binding affinity and efficacy against cancer cell lines. For instance, modifications to the nitro group can enhance the compound's ability to induce apoptosis in cancer cells .

Case Studies

- In Vivo Efficacy: In a study involving SCID mice bearing xenograft tumors, administration of the compound led to significant apoptosis induction as evidenced by the cleavage of PARP and caspase-3 markers . This suggests potential for therapeutic applications in oncology.

- Comparative Analysis: When compared with similar compounds lacking the chloro or nitrophenyl groups, this compound demonstrated superior anticancer activity, highlighting the importance of its unique structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.